![molecular formula C10H13N3O2S B4264694 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4264694.png)
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
描述
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as ABT-199, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including lymphomas, leukemias, and solid tumors. ABT-199 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide binds to the hydrophobic groove of BCL-2, preventing its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death. 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to be highly selective for BCL-2, with minimal activity against other anti-apoptotic proteins.
Biochemical and physiological effects:
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis in cancer cells in vitro and in vivo. In preclinical studies, 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to inhibit tumor growth and prolong survival in animal models of CLL, AML, and NHL. 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been extensively characterized in preclinical studies, making it a well-established tool for cancer research. However, 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has some limitations for lab experiments. It is highly selective for BCL-2, which may limit its utility in studying other anti-apoptotic proteins. Additionally, 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may have off-target effects that need to be carefully considered when interpreting experimental results.
未来方向
1. Combination therapies: 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown promising results in combination with other cancer therapies, such as chemotherapy and radiation therapy. Future studies should explore the optimal combinations and dosing schedules for 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in combination with other cancer therapies.
2. Biomarker identification: Biomarkers that predict response to 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have not been fully identified. Future studies should explore potential biomarkers that can predict response to 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and guide patient selection.
3. Resistance mechanisms: Resistance to 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been observed in some cancer types. Future studies should explore the mechanisms of resistance and develop strategies to overcome it.
4. New indications: 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown activity against a variety of cancer types, but its potential in other indications, such as autoimmune diseases, has not been fully explored. Future studies should explore the potential of 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in other disease indications.
5. Novel BCL-2 inhibitors: 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is the first selective BCL-2 inhibitor to enter clinical trials. Future studies should explore the development of new BCL-2 inhibitors with improved potency and selectivity.
科学研究应用
2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been extensively studied for its potential as a cancer therapy. Preclinical studies have shown that 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide selectively targets BCL-2 and induces apoptosis in cancer cells while sparing normal cells. 2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has shown activity against a variety of cancer types, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL).
属性
IUPAC Name |
2-amino-N-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c11-8-7(9(14)13-10(12)15)5-3-1-2-4-6(5)16-8/h1-4,11H2,(H3,12,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPDQMGEXYWIQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。